molecular formula C12H13BrO4 B2960299 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid CAS No. 1481776-23-1

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid

Cat. No. B2960299
CAS RN: 1481776-23-1
M. Wt: 301.136
InChI Key: ZHIRTDWNIYCATB-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The name suggests that it has a bromo, methoxy, and methyl substituents on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (the ‘phenyl’ part of the name) with bromo, methoxy, and methyl substituents, and a butanoic acid group attached to the ring .


Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution or reactions of the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Glycolic Acid Oxidase Inhibition : Derivatives of 4-substituted 2,4-dioxobutanoic acids, which share structural similarities with 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, have been synthesized and shown to be potent inhibitors of porcine liver glycolic acid oxidase. This suggests potential applications in treating disorders related to glycolic acid accumulation (Williams et al., 1983).

  • Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : Compounds structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid have been tested as inhibitors of leukotriene D4 and 5-lipoxygenase, indicating potential for treating inflammatory conditions (Musser et al., 1987).

Marine Natural Products

  • Bromophenol Derivatives : Studies on the red alga Rhodomela confervoides have identified bromophenol derivatives structurally related to 4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid, which exhibited antioxidant activity, suggesting their potential application in food and pharmaceutical industries as natural antioxidants (Li et al., 2011).

Chemical Synthesis

  • Surfactant Synthesis : A novel surfactant 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid containing a benzene ring was synthesized via a copper-catalyzed cross-coupling reaction. Its unusual premicellar aggregation properties below the critical micelle concentration (CMC) indicate potential applications in creating advanced materials with unique properties (Chen et al., 2013).

Mechanism of Action

Without specific context or additional information, it’s difficult to determine the mechanism of action of this compound. It would depend on the context in which the compound is being used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is being studied. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-(5-bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7-5-11(17-2)8(6-9(7)13)10(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIRTDWNIYCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-methoxy-4-methylphenyl)-4-oxobutanoic acid

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